7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde
Description
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is a polycyclic compound featuring a partially saturated benzoazepine core (a seven-membered azepine ring fused to a benzene ring). Key structural elements include:
- Acetyl group at position 5.
- Carbaldehyde substituent at position 3.
- Partial saturation in the azepine ring (1,2,4,5-tetrahydro).
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-10(16)12-3-2-11-4-6-14(9-15)7-5-13(11)8-12/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
YNBYEXMQYGVTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCN(CC2)C=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted aniline with a suitable diketone can lead to the formation of the azepine ring through intramolecular cyclization. The reaction conditions typically involve the use of a strong acid or base as a catalyst and heating to promote ring closure .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. These methods involve the sequential addition of reagents in a single reaction vessel, minimizing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (acetyl and aldehyde) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products Formed
Oxidation: 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carboxylic acid
Reduction: 7-Hydroxy-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbinol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development, particularly for cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties can pave the way for novel therapeutic applications.
Chemical Structure
The compound features a tetrahydrobenzoazepine core, which is known for its diverse biological activities. The presence of the acetyl and aldehyde functional groups may contribute to its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds related to tetrahydrobenzoazepines have shown significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth effectively .
- Neuropharmacological Effects : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. Some studies highlight the modulation of neurotransmitter systems, particularly GABAergic pathways .
- Antioxidant Properties : The ability to scavenge free radicals has been observed in various azepine derivatives, indicating potential use in combating oxidative stress-related conditions .
Antimicrobial Activity
A study focusing on the synthesis of related azepine derivatives reported that certain compounds exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| 5-Methyl-2-(5-methyl-1H-pyrazole) | High | Escherichia coli |
Neuropharmacological Studies
Neuropharmacological evaluations have suggested that the compound may act as a positive allosteric modulator of certain receptors involved in neurotransmission. This could lead to therapeutic applications in managing conditions such as anxiety and depression.
Case Study : A recent investigation into the effects of similar compounds on GABA receptors indicated that they could enhance inhibitory neurotransmission, potentially providing relief from anxiety disorders .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using DPPH radical scavenging assays. Results showed a significant reduction in free radicals compared to control samples.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.6 |
| ABTS Scavenging | 30.4 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : Similar azepines have been shown to modulate GABA_A receptors, enhancing their inhibitory effects.
- Enzyme Inhibition : Certain derivatives inhibit enzymes involved in oxidative stress pathways, contributing to their antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
